molecular formula C10H16BrNO2 B3009289 tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2126143-38-0

tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B3009289
M. Wt: 262.147
InChI Key: DJOQQTFAEPYOSQ-JIGDXULJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate is a structurally complex molecule that is part of a broader class of azabicyclo compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The papers provided discuss various synthetic routes and characterizations of related azabicyclo compounds, which can provide insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

Several papers describe efficient and scalable synthetic routes to azabicyclo compounds. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is detailed, highlighting the potential for selective derivatization on the azetidine and cyclobutane rings . Another paper reports the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which includes steps such as diastereomeric salt formation and chromatography on a chiral stationary phase . Additionally, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is described, with a focus on the stereoselectivity of the cyclopropanation step .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized, showing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups .

Chemical Reactions Analysis

The papers discuss various chemical reactions that are relevant to the synthesis and modification of azabicyclo compounds. For instance, the synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves an epimerization/hydrolysis step to avoid tedious purification . Another study describes the regioselective introduction and transformation of substituents on azabicyclo[2.1.1]hexane, which are precursors to conformationally constrained β-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo compounds are influenced by their molecular structure. For example, the crystal structure and density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined, providing information on its solid-state properties . The thermal, X-ray, and DFT analyses of various substituted azabicyclo compounds have been performed, revealing details about their stability and intramolecular interactions .

Scientific Research Applications

Efficient Synthesis Methods

  • Scalable Synthesis Approach : The compound has been synthesized efficiently using an innovative approach starting from commercially available chiral lactone. This method includes an elegant epimerization/hydrolysis step, significantly improving over original synthesis routes and allowing large-scale production (Maton et al., 2010).

  • Stereoselective Synthesis : A stereoselective and scalable synthesis method has been developed, focusing on controlling the stereoselectivity of key cyclopropanation steps (Gan et al., 2013).

Molecular Structure and Synthesis Techniques

  • Molecular Structure Analysis : The compound's molecular structure was analyzed using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction. This detailed analysis has contributed to a better understanding of its chemical properties and potential applications (Moriguchi et al., 2014).

  • Synthesis of Stereoisomers : Research has been conducted on the synthesis of various stereoisomers of this compound, demonstrating the versatility and potential for tailoring its chemical properties for specific applications (Bakonyi et al., 2013).

Application in Drug Discovery

  • Peptidomimetic Synthesis : The compound has been utilized in the synthesis of constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, a useful tool for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

Advanced Organic Chemistry Applications

  • In Situ Preparation Techniques : Studies have explored in situ preparation methods for derivatives of the compound, contributing to the development of more efficient and controllable synthesis processes in organic chemistry (Sorensen & Sun, 1996).

Analytical Chemistry Applications

  • Detection and Quantification in Pharmaceuticals : The compound has been identified and quantified in pharmaceuticals, using advanced techniques like liquid chromatography-mass spectroscopy. This is crucial for ensuring the purity and safety of pharmaceutical products (Puppala et al., 2022).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.


properties

IUPAC Name

tert-butyl (1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5H2,1-3H3/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOQQTFAEPYOSQ-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate

CAS RN

2126143-38-0
Record name tert-butyl (1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.